N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of thiadiazolobenzamide derivatives, including structures related to the specified compound, involves cyclization reactions that lead to the formation of complex molecules with potential applications in materials science and pharmacology. These synthesis routes offer insight into the chemical flexibility and reactivity of thiadiazolobenzamides, which can be tailored for specific applications (Adhami et al., 2012).
Structural analysis through techniques such as X-ray crystallography, NMR, and mass spectrometry provides critical data on the molecular configuration of thiadiazolobenzamides. This information is essential for understanding the interaction mechanisms of these compounds with biological targets or materials (Adhami et al., 2012).
Biological Activities
Research into the biological activities of thiadiazolobenzamides and related compounds has shown promising results in antimicrobial and antifungal applications. These compounds have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).
The potential for these compounds to serve as leads for further pharmaceutical development is significant, given their demonstrated biological activities. The detailed study of their mechanisms of action and optimization for increased potency and selectivity is an ongoing area of research (Sych et al., 2019).
Safety and Hazards
properties
IUPAC Name |
N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3S2/c1-2-30-13-9-7-12(8-10-13)24-16(28)11-31-19-27-26-18(32-19)25-17(29)14-5-3-4-6-15(14)20(21,22)23/h3-10H,2,11H2,1H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOHIQVHYHBKBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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